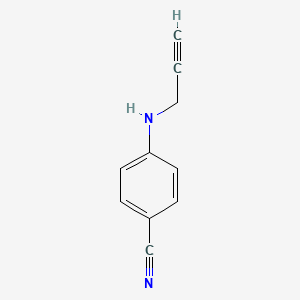

4-Propargylamino-benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

4-(prop-2-ynylamino)benzonitrile |

InChI |

InChI=1S/C10H8N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,12H,7H2 |

InChI Key |

WJRNZLDDLIZRQR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Contextual Significance of Propargylamine Derivatives

Propargylamines are a class of organic compounds characterized by an amino group attached to a propargyl group (a C≡C triple bond adjacent to a CH2 group). This structural feature imparts a unique reactivity that has established these derivatives as exceptionally versatile building blocks in organic synthesis and as a privileged scaffold in medicinal chemistry. kcl.ac.ukacs.orgnih.gov

The significance of propargylamine (B41283) derivatives stems from several key attributes:

Synthetic Versatility : The presence of a reactive alkyne (triple bond) allows propargylamines to serve as precursors for a vast array of more complex molecules. researchgate.net They are frequently used in multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, and amine), which is a highly efficient method for their synthesis. researchgate.net Furthermore, the triple bond can undergo various chemical transformations, including cyclization reactions, to construct a wide range of nitrogen-containing heterocyclic compounds like pyrroles, pyridines, oxazoles, and quinolines. acs.orgnih.govresearchgate.net

Pharmacological Importance : The propargylamine moiety is a key pharmacophore found in several marketed drugs, particularly those targeting neurodegenerative diseases like Parkinson's and Alzheimer's disease. researchgate.netnih.govtandfonline.com Compounds such as Selegiline, Rasagiline, and Pargyline are well-known monoamine oxidase (MAO) inhibitors that feature a propargylamine core. rsc.org Their mechanism often involves the unique reactivity of the propargyl group with the enzyme's active site. Beyond neuroprotection, research has highlighted the potential of propargylamine derivatives in areas like cancer therapy and cardioprotection. tandfonline.comwisdomlib.org

Accessibility and Adaptability : Propargylamine derivatives are generally accessible through various synthetic routes, making them readily available for research and development. researchgate.net Their structural simplicity allows for easy modification, enabling chemists to fine-tune their properties for specific applications. researchgate.net

The table below showcases some prominent examples of drugs that contain the propargylamine moiety, illustrating its importance in pharmaceutical sciences.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Selegiline | Neurodegenerative Diseases | Monoamine Oxidase-B (MAO-B) Inhibitor rsc.org |

| Rasagiline | Neurodegenerative Diseases | Monoamine Oxidase-B (MAO-B) Inhibitor rsc.org |

| Pargyline | Neurodegenerative Diseases | Monoamine Oxidase (MAO) Inhibitor rsc.org |

This table contains interactive elements.

Relevance of Benzonitrile Scaffolds in Molecular Design

The benzonitrile (B105546) scaffold, a benzene (B151609) ring substituted with a cyano (-C≡N) group, is another cornerstone of modern molecular design, especially in medicinal chemistry. ontosight.aiontosight.ai The nitrile group is not merely a passive substituent; its distinct electronic and physical properties are strategically employed to enhance the performance of drug candidates. nih.gov

Key aspects of the benzonitrile scaffold's relevance include:

Bioisosteric Replacement : The nitrile group is often used as a bioisostere for other functional groups, such as a carbonyl group, a hydroxyl group, or halogens. nih.gov This substitution can maintain or improve biological activity while favorably altering other properties like metabolic stability or toxicity.

Modulation of Physicochemical Properties : Incorporating a nitrile group can significantly impact a molecule's pharmacokinetic profile. nih.gov It is a polar group that can act as a hydrogen bond acceptor, potentially improving solubility and bioavailability. nih.govnih.gov Its strong electron-withdrawing nature alters the electronic density of the aromatic ring, which can influence how the molecule interacts with its biological target. nih.gov

Target Binding Interactions : The linear geometry and electronic properties of the nitrile group allow it to form specific, beneficial interactions within the binding pockets of proteins. nih.gov These can include hydrogen bonds and π-π stacking interactions between the benzonitrile ring and aromatic amino acid residues of a target protein. nih.gov This enhanced binding affinity is a crucial goal in rational drug design.

Presence in Approved Drugs : The utility of the benzonitrile scaffold is validated by its presence in numerous FDA-approved pharmaceuticals for a wide range of conditions, including cancer, hypertension, and fungal infections. nih.gov Since 2010, at least one new nitrile-containing drug has been approved each year, underscoring its growing importance. nih.gov A 2024 study highlighted the ability of a synthetic macrocycle to precisely recognize various benzonitrile derivatives, including approved drugs like alectinib (B1194254) and crisaborole, demonstrating the group's key role in molecular recognition. nih.gov

The following table summarizes the key roles the benzonitrile moiety plays in molecular design.

| Property Influenced | Description |

| Binding Affinity | The nitrile group can act as a hydrogen bond acceptor and its electron-withdrawing nature can enhance π-π stacking, improving interaction with biological targets. nih.gov |

| Pharmacokinetics | Can improve solubility, metabolic stability, and bioavailability. nih.gov |

| Bioisosterism | Serves as a replacement for other functional groups to optimize molecular properties. nih.gov |

| Selectivity | The unique interactions of the nitrile can contribute to higher selectivity for the intended biological target over off-targets. nih.gov |

This table contains interactive elements.

Research Perspectives on Amino Substituted Benzonitrile Frameworks

Strategic Approaches to Propargylamine Synthesis

The most prominent and straightforward strategy for the synthesis of propargylamines is the A³ coupling reaction. rsc.org This one-pot, three-component reaction involves an aldehyde, an amine, and a terminal alkyne, yielding the corresponding propargylamine with water as the only byproduct. mdpi.com This method is highly regarded for its efficiency and atom economy. researchgate.net For the specific synthesis of this compound, the reaction would involve 4-aminobenzonitrile, an appropriate aldehyde (such as formaldehyde), and a terminal alkyne like acetylene.

The general mechanism of the metal-catalyzed A³ coupling proceeds through two key steps. First, the aldehyde and amine react to form an in situ iminium ion intermediate. Concurrently, the transition metal catalyst activates the terminal alkyne's C-H bond to form a metal acetylide species. rsc.orgmdpi.com The subsequent nucleophilic attack of the metal acetylide on the electrophilic iminium ion furnishes the final propargylamine product and regenerates the active catalyst for the next cycle. rsc.orgresearchgate.net

A variety of late transition metals have been proven effective in catalyzing the A³ coupling reaction, each with specific advantages concerning reaction conditions, substrate scope, and efficiency. mdpi.com

Copper salts are among the most classic and widely used catalysts for A³ coupling reactions due to their high efficiency and relatively low cost. mdpi.comgu.se Catalysts such as Copper(I) iodide (CuI), Copper(I) bromide (CuBr), and Copper(I) chloride (CuCl) are frequently employed. mdpi.comresearchgate.net These reactions can often be performed under mild conditions, including at room temperature, and in a range of solvents from DMSO to water. researchgate.netorganic-chemistry.org The versatility of copper catalysis allows for the coupling of various aldehydes, amines, and alkynes, making it a robust method for generating libraries of propargylamine analogues. researchgate.netorganic-chemistry.org Some protocols may not require an external ligand or base, simplifying the procedure. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Propargylamine Synthesis

| Catalyst | Amine Component | Aldehyde/Ketone Component | Alkyne Component | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| CuI | Secondary Amines | Aqueous Formaldehyde | Terminal Alkynes | DMSO | Room Temp | High to Quantitative | researchgate.net |

| CuBr | Secondary Amine | Aldehyde | Alkyne | Toluene | Room Temp | Good | organic-chemistry.org |

| CuBr₂/TBHP | Secondary Amines | - | Alkynes | - | - | Good to Excellent | rsc.org |

| Cu(acac)₂ | Trimethylamine N-oxide | - | Alkynes | DME | 110 °C | Moderate to Excellent | acs.org |

Gold catalysts, including both Au(I) and Au(III) salts, have emerged as powerful tools for propargylamine synthesis. beilstein-journals.org They are particularly noted for their high efficiency at low catalyst loadings (e.g., 1 mol%). beilstein-journals.org Gold-catalyzed A³ couplings can tolerate a wide array of functional groups and proceed smoothly in various solvents, with water often being an excellent choice. beilstein-journals.orgacs.org The catalytic cycle is believed to involve the activation of the alkyne's C-H bond by the gold species. beilstein-journals.org Gold(III) salen complexes have also been developed as effective catalysts for these three-component reactions in water. acs.orgnih.gov

Table 2: Examples of Gold-Catalyzed Propargylamine Synthesis

| Catalyst | Reactants | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| AuCl₃ / HAuCl₄ | Aldehydes, Amines, Alkynes | Water | - | Fair to Excellent | beilstein-journals.org |

| Gold(III) Salen Complex | Aldehydes, Amines, Alkynes | Water | 40 °C | Excellent | acs.org |

| AuBr₃ | Ketones, Secondary Amines, Alkynes | Neat (Solvent-free) | 60 °C | - | rsc.org |

| HAuCl₄·3H₂O | Benzyl (B1604629) Alcohols (oxidized in situ), Amines, Alkynes | - | - | Very Good | csic.es |

Cobalt complexes also serve as effective catalysts for the A³ coupling reaction. kcl.ac.uk While various cobalt salts initially showed low yields, the addition of phosphine (B1218219) ligands, or the use of pre-formed complexes like CoCl₂(PPh₃)₂, significantly improves the reaction outcome. kcl.ac.uk The proposed mechanisms can vary, with some suggesting a Co(I)–Co(III)–Co(I) catalytic cycle involving a C-H insertion, while others propose a cycle where the Co(II) oxidation state is maintained. kcl.ac.uk Heterogeneous cobalt catalysts, such as those supported on nanoparticles, have also been developed, offering advantages in terms of recovery and reuse. beilstein-journals.org

Table 3: Examples of Cobalt-Catalyzed Propargylamine Synthesis

| Catalyst | Reactants | Key Feature | Yield | Reference |

|---|---|---|---|---|

| CoCl₂(PPh₃)₂ | Aldehydes, Alkynes, Secondary Amines | Improved yield over simple Co salts | High | kcl.ac.uk |

| Cobalt-catalyzed | Alkyne, Dihalomethane, Amine | Three-component coupling | - | kcl.ac.uk |

| Co-NHC@MWCNTs | Alkyne, Aryl Halide | Sonogashira-type coupling, reusable catalyst | High | beilstein-journals.org |

| Co(II)-NH₂-SiO₂@Fe₂O₃ | Multicomponent reactions | Recyclable, eco-friendly nanocatalyst | High | researchgate.net |

Silver-catalyzed A³ couplings represent one of the earliest methods for this transformation. mdpi.com Catalysts like silver iodide (AgI) have been shown to effectively promote the reaction between aldehydes, amines, and alkynes in water without the need for co-catalysts or activators. organic-chemistry.org This approach is particularly effective for reactions involving aliphatic aldehydes. organic-chemistry.org More advanced systems utilize silver nanoparticles, which can be immobilized on supports like polyacrylonitrile (B21495) fibers or magnetic nanoparticles, allowing for excellent catalytic activity under mild conditions and easy catalyst recovery and reuse for multiple cycles. tandfonline.comthieme-connect.com

Table 4: Examples of Silver-Catalyzed Propargylamine Synthesis

| Catalyst | Reactants | Solvent | Key Feature | Yield | Reference |

|---|---|---|---|---|---|

| AgI | Aldehydes, Amines, Alkynes | Water | Effective for aliphatic aldehydes | High | organic-chemistry.org |

| AgNO₃ | Aldehydes, Phenylacetylene, Secondary Amines | Chloroform | Supramolecular complex catalyst | - | beilstein-journals.org |

| PANF-NHC@Ag NPs | Alkynes, Dihalomethanes, Amines | - | Supported, reusable nanoparticles | up to 86% | thieme-connect.com |

| CNT–Fe₃O₄–fibroin–Ag | Aldehydes, Amines, Phenylacetylene | Neat (Solvent-free) | Magnetically recyclable catalyst | - | rsc.org |

Catalytic Systems for Propargylamine Formation

Zinc-Mediated Reactions

Zinc-based catalysts are utilized in the synthesis of propargylamines through A³ coupling reactions. beilstein-journals.orgunistra.fr Zinc(II) has been identified as an effective catalyst for these transformations. unistra.fr The mechanism involves the activation of the terminal alkyne by the metal catalyst, which facilitates its nucleophilic addition to the iminium ion formed in situ from the reaction between the aldehyde and the amine. beilstein-journals.org Additionally, zinc has been employed in the propargylation of aldehydes to generate homopropargylic alcohols, which are related synthetic intermediates. mdpi.com For instance, the propargylation of aldehydes mediated by zinc(0), generated in situ from aluminum and zinc chloride, yields homopropargylic alcohols with a two-carbon extension. mdpi.com

Other Transition Metal Catalysis

A wide array of transition metals beyond zinc have been successfully employed to catalyze the synthesis of propargylamines, often with high efficiency and selectivity. beilstein-journals.org

Copper: Copper is one of the most extensively used metals for propargylamine synthesis due to its low cost and high reactivity. nih.govrsc.org Various copper-based catalytic systems have been developed, including copper(I) halides (CuI, CuCl, CuBr), copper nanoparticles supported on titanium dioxide (CuNPs/TiO₂), and copper-ruthenium bimetallic catalysts. rsc.orgmdpi.com Heterogeneous catalysts, such as copper supported on magnetite or egg shells, have also been reported to be effective, allowing for easier catalyst recovery and reuse. rsc.org

Gold: Gold catalysis offers a powerful method for propargylamine synthesis. beilstein-journals.org Catalysts like tetrachloroauric(III) acid (HAuCl₄·3H₂O) and gold nanoparticles have been shown to be highly effective. mdpi.com A significant advancement using gold catalysis is the direct synthesis of propargylamines from benzyl alcohols instead of aldehydes, which will be discussed in section 2.1.4. mdpi.comresearchgate.net

Nickel: Nickel-catalyzed A³ coupling provides another route to propargylamines. beilstein-journals.org A notable example involves a heterogeneous nickel-exchanged zeolite catalyst, which operates efficiently under solvent-free conditions and can be recycled multiple times. nih.govrsc.org

Iron, Silver, and Platinum Group Metals: Other transition metals including iron, silver, cobalt, iridium, and ruthenium have also been documented as catalysts for the A³ coupling reaction. beilstein-journals.org Ruthenium is often used as a co-catalyst with copper to enhance reactivity. nih.govmdpi.com Iron, being an earth-abundant and environmentally benign metal, is an attractive option for developing sustainable catalytic processes. rsc.org Palladium catalysts are also pivotal, particularly in subsequent functionalization reactions of the synthesized products. acs.org

Table 1: Selected Transition Metal Catalysts for Propargylamine Synthesis

| Catalyst | Starting Materials | Conditions | Key Features | Reference |

|---|---|---|---|---|

| CuI on Amberlyst A-21 | Aldehydes, Amines, Alkynes | Solvent-free, 100 °C | Heterogeneous, reusable catalyst with high yields. | rsc.orgum.edu.mt |

| HAuCl₄·3H₂O / MnO₂ | Benzyl Alcohols, Amines, Alkynes | One-pot oxidation/A³ coupling | Allows use of alcohols directly, avoiding aldehyde handling. | mdpi.comresearchgate.net |

| Nickel-exchanged Zeolite | Aldehydes, Amines, Alkynes | Solvent-free, 80 °C | Heterogeneous catalyst, reusable for up to eight cycles. | nih.govrsc.org |

| Cu–Ru catalyst | Aldehydes, Amines, Alkynes | Solvent-free | Effective bimetallic system for C–H activation. | nih.govrsc.org |

| CuNPs/TiO₂ | Aldehydes, Amines, Alkynes | Solvent-free, 70 °C, 0.5 mol% catalyst | Nanocatalyst providing moderate to excellent yields. | rsc.org |

Environmentally Benign Synthetic Protocols (e.g., Solvent-Free Conditions)

A major focus in modern synthetic chemistry is the development of green and sustainable methods. rsc.org For propargylamine synthesis, this has been largely achieved through the implementation of solvent-free reaction conditions and the use of recyclable catalysts. nih.govrsc.org Solvent-free A³ coupling reactions, often performed at elevated temperatures or with microwave assistance, can lead to high yields in short reaction times. rsc.orgbenthamdirect.com The use of heterogeneous catalysts, such as copper iodide supported on a polymer resin (Amberlyst A-21) or nickel supported on zeolite, is particularly advantageous. nih.govrsc.orgum.edu.mt These catalysts can be easily separated from the reaction mixture and reused for several cycles without a significant loss of activity, minimizing waste. nih.govrsc.orgrsc.orgum.edu.mt Microwave-assisted synthesis is another environmentally benign approach that can accelerate product formation and improve yields under solvent-free conditions. benthamdirect.com

Table 2: Examples of Solvent-Free Synthesis of Propargylamines

| Catalyst | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| CuI·A-21 (10 mol%) | 4-Methylbenzaldehyde, Piperidine, Phenylacetylene | Solvent-free, 100 °C | High | rsc.org |

| CuCl₂ (5 mol%) | Cyclohexanone, Amines, Alkynes (KA² coupling) | Solvent-free, 110 °C | Good | rsc.org |

| Ni-exchanged zeolite | Various Aldehydes, Amines, Alkynes | Solvent-free, 80 °C | Good to Excellent | nih.govrsc.org |

| None (Microwave) | Salicylaldehyde, Secondary Amines, Alkynes | Solvent-free, MW irradiation | High | benthamdirect.com |

Reactivity of Benzyl Alcohols as Starting Materials in Propargylamine Synthesis

A significant innovation in propargylamine synthesis is the use of benzyl alcohols as direct replacements for aldehydes in a one-pot, multicomponent reaction. mdpi.comresearchgate.net This approach, considered a formal A³ coupling, combines an oxidation step with the catalytic coupling cascade. mdpi.com The process typically involves the in situ oxidation of the benzyl alcohol to the corresponding aldehyde using an oxidant like manganese dioxide (MnO₂). mdpi.comresearchgate.net The newly formed aldehyde then immediately enters a gold-catalyzed A³ coupling cycle with an amine and an alkyne present in the same reaction vessel. mdpi.com This methodology is advantageous as it enhances atom economy and avoids the need to synthesize, purify, and handle potentially unstable aldehyde starting materials. mdpi.com The protocol has shown broad applicability, working well with various cyclic and acyclic secondary amines and different terminal alkynes, consistently producing the desired propargylamines in excellent yields. mdpi.com

Table 3: Gold-Catalyzed Synthesis of Propargylamines from Benzyl Alcohols

| Benzyl Alcohol | Amine | Alkyne | Yield | Reference |

|---|---|---|---|---|

| Benzyl alcohol | Piperidine | Phenylacetylene | >95% | mdpi.com |

| 4-Methylbenzyl alcohol | Piperidine | Phenylacetylene | >95% | mdpi.com |

| 4-Methoxybenzyl alcohol | Piperidine | Phenylacetylene | >95% | mdpi.com |

| Benzyl alcohol | Morpholine | Phenylacetylene | >95% | mdpi.com |

| Benzyl alcohol | Piperidine | 1-Octyne | >95% | mdpi.com |

Preparation of Benzonitrile (B105546) Derivatives

The benzonitrile core is a versatile scaffold that can be modified using a range of synthetic strategies to introduce diverse functional groups or to transform the nitrile group itself.

Functionalization Strategies of the Benzonitrile Core

The aromatic ring of benzonitrile can be functionalized through several methods, with the specific strategy often depending on the existing substituents on the ring.

Nucleophilic Aromatic Substitution (S_NAr): In benzonitrile rings activated by strong electron-withdrawing groups, such as fluorine atoms, direct functionalization via S_NAr is a powerful strategy. worktribe.com For example, in pentafluorobenzonitrile, the fluorine atom at the para position is highly susceptible to nucleophilic substitution, followed by the ortho positions. worktribe.com This selective reactivity allows for the controlled, stepwise introduction of nucleophiles, such as phenoxides, to build complex molecular architectures. worktribe.com This method has been used to synthesize polysubstituted benzonitrile derivatives by reacting fluorobenzonitriles with various nucleophiles in the presence of a weak base. worktribe.com

Metalation and Cross-Coupling: For less activated benzonitrile systems, directed ortho-metalation (DoM) followed by trapping with an electrophile is a common approach. The use of modern kinetic bases like TMP-metal reagents (e.g., TMPMgCl·LiCl) allows for the regioselective deprotonation (metalation) of the benzonitrile core at specific positions. rsc.orgusp.br The resulting organometallic intermediate can then react with a wide range of electrophiles. Alternatively, the functionalized organometallic species can participate in transition metal-catalyzed cross-coupling reactions, such as Negishi or Suzuki couplings, to form new carbon-carbon bonds with aryl halides or other coupling partners. rsc.orgmdpi.com These strategies provide access to a vast array of substituted benzonitrile derivatives. rsc.org

Reductive and Substitution Reactions of Related Benzonitriles

The nitrile group (-C≡N) is a key functional handle that can undergo various transformations, primarily through addition and reduction reactions.

Reduction to Amines: The most common transformation of the nitrile group is its reduction to a primary amine (-CH₂NH₂). This can be achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄). openstax.org Catalytic hydrosilylation represents a milder alternative, where a hydrosilane is used as the reductant in the presence of a catalyst. researchgate.netresearchgate.net Depending on the catalyst and reaction conditions, this method can selectively yield either the primary amine or the intermediate imine. researchgate.net

Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), readily add across the polar carbon-nitrogen triple bond of benzonitriles. openstax.org Subsequent hydrolysis of the resulting imine intermediate yields a ketone, providing a versatile method for the synthesis of aryl ketones from a nitrile precursor. openstax.org

Reductive Denitrogenation: A more unusual transformation is the complete removal of the nitrogen atom and reduction of the carbon to a methyl group (-CH₃). A metal-free reductive denitrogenation of aromatic nitriles has been reported using B(C₆F₅)₃ as a catalyst, which converts the cyano group into a methyl group in a single step. researchgate.net

Electrochemical Reactions: The electrochemical reduction of the benzonitrile core can also lead to substitution reactions. In the case of fluorinated benzonitriles, the electrochemical process can be irreversible, which is attributed to a chemical reaction following the initial electron uptake. worktribe.com This suggests that fluorine can act as a leaving group during the electrochemical reduction process. worktribe.com

Purification and Isolation Techniques in Synthetic Pathways

The isolation of a target compound in a pure form is a critical step in any synthetic sequence. Following a chemical reaction, the desired product is often present in a complex mixture containing unreacted starting materials, reagents, catalysts, and various byproducts. The choice of purification method depends on the chemical and physical properties of the target compound and the impurities present. moravek.com For the synthesis of this compound and its analogues, chromatographic techniques are indispensable for achieving the high degree of purity required for subsequent applications and characterization. longdom.org

Chromatographic Purification Methods

Chromatographic methods are powerful techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. longdom.org These methods are widely employed in the purification of propargylamine derivatives due to their high resolution and versatility. biotage.com The most common chromatographic techniques used in the synthesis of this compound and its analogues are column chromatography and preparative thin-layer chromatography (TLC). moravek.comavantorsciences.com

Column Chromatography

Column chromatography is a fundamental purification technique in organic synthesis. longdom.org It involves packing a solid adsorbent, the stationary phase (most commonly silica (B1680970) gel), into a vertical glass column. The crude reaction mixture is loaded onto the top of the column, and a solvent or solvent mixture, the mobile phase (eluent), is passed through the column. Separation occurs as the different components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. longdom.org

In the synthesis of analogues of this compound, column chromatography is frequently the method of choice for purification. For instance, in the synthesis of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamine analogues, a key intermediate, 4-(2-Propynyl)benzonitrile, was purified by column chromatography using 40-60 µm silica gel. uab.cat The separation was achieved using a gradient elution with a mixture of hexane (B92381) and ethyl acetate (B1210297) (EtOAc). uab.cat Similarly, the purification of (E)-tert-Butyl 4-(p-cyanophenyl)-4-oxobut-2-en-2-yl(prop-2-yn-1-yl)carbamate, a complex analogue, was accomplished using column chromatography on silica gel with a hexane/ethyl acetate eluent system. semanticscholar.org

Flash chromatography, an advancement of traditional column chromatography, utilizes moderate pressure to accelerate the flow of the mobile phase, significantly reducing the elution time while maintaining good separation. biotage.com This technique is routinely used for purifying various propargylamine-containing heterocyclic compounds, often employing solvent systems like petroleum ether/ethyl acetate. nih.gov The separation of cis and trans isomers of Boc-protected 4-styrylpiperidine (B13551102) derivatives, which are structural analogues, was also successfully achieved using column chromatography. nih.gov

The selection of the eluent system is critical and is typically optimized using analytical thin-layer chromatography (TLC) beforehand to determine the appropriate solvent polarity for effective separation. researchgate.net

Table 1: Examples of Column Chromatography Purification for this compound Analogues

| Compound Purified | Stationary Phase | Mobile Phase (Eluent) | Reference |

| 4-(2-Propynyl)benzonitrile | Silica Gel (40-60 µm) | Hexane / Ethyl Acetate (gradient) | uab.cat |

| (E)-tert-Butyl 4-(p-cyanophenyl)-4-oxobut-2-en-2-yl(prop-2-yn-1-yl)carbamate | Silica Gel | n-hexane / Ethyl Acetate (4 : 1) | semanticscholar.org |

| (E)-tert-Butyl 4-(4-chlorophenyl)-4-oxobut-2-en-2-yl(prop-2-yn-1-yl)carbamate | Silica Gel | n-hexane / Ethyl Acetate (7 : 1) | semanticscholar.org |

| Methyl 2-methyl-2-(prop-2-yn-1-ylamino)pent-4-ynoate | Silica Gel | Petroleum ether / Ethyl Acetate (9:1) | nih.gov |

| (E/Z)-N-Boc-4-(4-fluorostyryl)piperidine | Silica Gel | Not specified | nih.gov |

Preparative Thin-Layer Chromatography (PTLC)

Preparative Thin-Layer Chromatography (PTLC or PLC) operates on the same principles as analytical TLC but is used to separate and isolate larger quantities of material, typically in the milligram to gram range. merckmillipore.com PTLC plates are coated with a thicker layer of adsorbent (e.g., silica gel), often between 500 and 2000 µm (0.5 to 2 mm), compared to the ~250 µm layer on analytical plates. avantorsciences.commerckmillipore.com

In this technique, the crude sample is applied as a continuous band near the bottom of the PTLC plate. merckmillipore.com The plate is then developed in a sealed chamber containing a suitable mobile phase. After development, the separated bands of compounds are visualized (often under UV light if a fluorescent indicator is incorporated into the adsorbent). The band corresponding to the desired product is then physically scraped from the glass plate. The pure compound is subsequently recovered by eluting it from the adsorbent material with a strong polar solvent. avantorsciences.com This method is particularly useful for separating compounds that are difficult to resolve by column chromatography or for purifying small-scale reactions where setting up a column is less practical.

Table 2: Typical Specifications for Preparative TLC (PTLC) Plates

| Parameter | Specification Range | Description | Reference |

| Adsorbent | Silica Gel 60 | The most common stationary phase, with a standard pore size of 60 Å. | avantorsciences.comsigmaaldrich.comsigmaaldrich.com |

| Layer Thickness | 500 - 2000 µm (0.5 - 2 mm) | Thicker layers allow for higher sample loading capacity compared to analytical TLC. | avantorsciences.commerckmillipore.comsigmaaldrich.com |

| Plate Size | 20 cm x 20 cm | A common standard size for preparative separations. | avantorsciences.comsigmaaldrich.com |

| Binder | Calcium sulfate, Polymeric | A binder is added to the adsorbent to ensure the layer adheres to the glass backing plate. | avantorsciences.comsigmaaldrich.com |

| Fluorescent Indicator | F254 | A substance that fluoresces under 254 nm UV light, allowing for non-destructive visualization of compounds. | sigmaaldrich.com |

Reactions Involving the Propargyl Moiety

The terminal alkyne of the propargyl group is a key site for various addition and cyclization reactions.

Click Chemistry Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The propargyl group of this compound readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govrsc.orgrsc.org This reaction involves the [3+2] cycloaddition of the terminal alkyne with an azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govbeilstein-journals.orgtcichemicals.comorganic-chemistry.org The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. tcichemicals.comorganic-chemistry.org

The general scheme for the CuAAC reaction involves reacting this compound with an organic azide in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. nih.govresearchgate.net The resulting triazole products are of significant interest in medicinal chemistry as they can act as bioisosteres or linkers in drug discovery. nih.govacs.org The amino group on the propargylamine moiety has been noted to potentially enhance the inhibitory activity of resulting triazole compounds against certain enzymes. nih.gov

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| This compound | Organic Azide (R-N₃) | CuSO₄ / Sodium Ascorbate | 4-((1-(R)-1H-1,2,3-triazol-4-yl)methylamino)benzonitrile | nih.govresearchgate.net |

| Propargylamine | Alkyl or Phenyl Azides | CuSO₄ / Sodium Ascorbate | 1,2,3-Triazole Derivatives | nih.gov |

Cycloaddition Reactions Leading to Heterocyclic Systems

Beyond click chemistry, the propargyl moiety can undergo other cycloaddition reactions to form various heterocyclic structures. For instance, gold(I)-catalyzed cycloadditions of propargyl substrates are known to produce diverse products like vinylcyclopropanes and benzo[c]azepin-4-ols, depending on the reaction partners and conditions. ntnu.edu While not specific to this compound in the provided sources, the propargyl group's general reactivity suggests its potential to participate in such transformations. ntnu.edusorbonne-universite.fr

Transition-metal-catalyzed reactions, such as those involving platinum or palladium, can facilitate the synthesis of complex nitrogen-containing heterocycles from α-aminoalkynes like propargylamine. mdpi.com These reactions often proceed through sequential amination and cyclization steps. mdpi.com For example, gold-catalyzed reactions of propargylamine with carbonyl compounds can yield pyridines through a cascade of amination, cyclization, and aromatization. mdpi.com Cobalt-catalyzed [2+2+2] cycloaddition reactions of dipropargylic compounds, which can be synthesized from nitriles, lead to the formation of functionalized pyridines. researchgate.net

Reactions at the Nitrile Functionality

The nitrile group (-C≡N) of this compound is a versatile functional group that can be transformed into various other functionalities, primarily through cyclization and nucleophilic addition reactions. numberanalytics.com

Cyclization Reactions to Five and Six-Membered Heterocycles

The nitrile group is an excellent electrophile and can participate in intramolecular and intermolecular cyclization reactions to form a variety of five- and six-membered heterocycles. nih.govmdpi.com For example, 2-alkynylarylnitriles are precursors for synthesizing isoindoles and isoquinolines through nucleophile-triggered cyclization. acs.org Titanium-catalyzed intermolecular cyclization of nitriles with propargylamines can produce imidazoles. thieme-connect.com

Multicomponent reactions catalyzed by transition metals are particularly effective for constructing heterocycles. nih.gov For instance, niobium-catalyzed [2+2+2] cycloadditions of nitriles and alkynes can yield pyrimidines, while iron-catalyzed domino reactions can produce pyrroles. nih.gov The synthesis of pyridazines has also been achieved through intramolecular [4+2] cycloaddition reactions of pyridazinecarbonitriles bearing alkyne side chains. mdpi.com

Table 2: Examples of Cyclization Reactions Involving the Nitrile Group

| Reactant(s) | Catalyst/Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| Nitriles and Propargylamines | Titanium complex | Imidazoles | thieme-connect.com |

| 2-Alkynylarylnitriles and Amines | Titanium complex | Isoindoles, Isoquinolines | acs.org |

| Nitriles and Alkynes | Niobium complex | Pyrimidines | nih.gov |

| Amines, Dialkyl acetylenedicarboxylates, Phenacyl bromides | FeCl₃ | Pyrroles | nih.gov |

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. numberanalytics.com A classic example is the addition of Grignard reagents, which, after hydrolysis, yield ketones. libretexts.org Similarly, organozinc reagents, such as those derived from propargyl bromide, can add to nitriles. researchgate.net

Reduction of the nitrile group is another important transformation. Strong reducing agents like lithium aluminum hydride can reduce nitriles to primary amines. libretexts.org The Ritter reaction involves the acid-induced nucleophilic addition of a nitrile to a carbocation, which upon hydrolysis, forms an amide. organic-chemistry.org

Reactions of the Amino Group

The secondary amino group (-NH-) in this compound can also participate in various chemical reactions. It can act as a nucleophile and is involved in reactions such as acylation, alkylation, and condensation. slideshare.net In the context of multicomponent reactions like the Petasis borono-Mannich reaction, secondary amines react with carbonyls and boronic acids to form highly substituted amines. acs.org

Furthermore, the amino group plays a crucial role in many of the cyclization reactions mentioned previously, often acting as the initial nucleophile or as a key part of the intermediate that undergoes cyclization. mdpi.com For instance, in the synthesis of pyridines from propargylamine and carbonyls, the initial step is the formation of an N-propargylenamine intermediate via condensation of the amine with the carbonyl compound. mdpi.com The amino group can also be involved in tandem reactions, such as the N-propargylation of aminobenzaldehydes followed by reaction with propargylamine to yield fused azaheteroaromatics. mdpi.com

Mechanistic Investigations of Transformation Pathways

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the chemical transformations of this compound. Mechanistic studies provide critical insights into the sequence of bond-forming and bond-breaking events, the structures of transient intermediates, and the energy profiles of reaction pathways. These investigations are typically pursued through a synergistic combination of computational modeling and experimental validation.

Computational Studies of Reaction Mechanisms (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the intricate details of reaction mechanisms at the molecular level. numberanalytics.commdpi.com DFT calculations allow for the semi-quantitative study of organic reactivity by modeling the electronic structure and energy of molecules. numberanalytics.com These methods are applied to map the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products.

Key aspects investigated using DFT include:

Transition State (TS) Characterization: DFT is used to locate and characterize the geometry and energy of transition states, which represent the highest energy point along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy (Ea), a critical factor governing reaction rates. researchgate.netnih.gov

Reaction Pathway Mapping: By calculating the Intrinsic Reaction Coordinate (IRC), researchers can trace the path from a transition state down to the corresponding reactants and products, confirming that the identified TS correctly connects the intended species.

Thermodynamic and Kinetic Analysis: DFT calculations provide the relative Gibbs free energies (ΔG) of reactants, intermediates, transition states, and products. smu.edu This information helps determine whether a reaction is thermodynamically favorable (exergonic) and what the rate-determining step is. nih.gov For instance, in multicomponent reactions like the A³ coupling (aldehyde-alkyne-amine), DFT can be used to model the formation of key intermediates such as metal acetylides and iminium ions and to determine the favorability of the subsequent nucleophilic attack. researchgate.netresearchgate.net

Reactivity Indices: Conceptual DFT provides reactivity indices such as electrophilicity and nucleophilicity, which can predict how a molecule will behave in a polar reaction. mdpi.com For this compound, the propargylamino group acts as an electron-donating group, influencing the nucleophilicity of the alkyne, while the benzonitrile moiety possesses electrophilic character at the nitrile carbon.

Selectivity Prediction: In reactions where multiple products can be formed, such as cycloadditions, DFT can be used to calculate the activation barriers for each possible pathway. mdpi.comnih.gov The pathway with the lowest energy barrier is predicted to be the major product, thus explaining the observed regio- and stereoselectivity. mdpi.comrsc.org

The table below summarizes typical parameters and software used in DFT studies for mechanistic investigations of organic reactions relevant to this compound.

| Parameter / Software | Description | Common Functionals & Basis Sets |

| Software | Programs used to perform the quantum chemical calculations. | Gaussian, ORCA, Spartan |

| Method | The theoretical approach used to approximate the solution to the Schrödinger equation. | Density Functional Theory (DFT) |

| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. | B3LYP, M06-2X, ωB97X-D |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-31G(d), 6-311++G(d,p), def2-TZVP |

| Solvation Model | A computational method to account for the effects of the solvent on the reaction. | PCM (Polarizable Continuum Model), SMD |

This table is generated based on common practices in computational chemistry for organic reaction mechanisms. mdpi.comresearchgate.netmdpi.com

Advanced Spectroscopic and Computational Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for 4-Propargylamino-benzonitrile are not available in the searched resources.

Specific experimental ¹³C NMR chemical shift values for the distinct carbon environments within this compound were not found in the available literature.

Information regarding the application of advanced NMR techniques, such as COSY, HSQC, or HMBC, for the complete structural elucidation of this compound is not present in the searched scientific literature.

Mass Spectrometry (MS) Techniques

Specific high-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and confirm the elemental composition of this compound, could not be located.

Experimental data from ESI-MS analysis, which would detail the ionization behavior and fragmentation pattern of this compound, is not available in the searched resources.

Based on a thorough review of available scientific literature, it is not possible to generate the requested article on “this compound” with the specified level of detail and adherence to the provided outline.

The search for specific experimental data for “this compound” across the advanced spectroscopic and computational methodologies listed below did not yield the detailed research findings necessary to populate the requested sections and subsections:

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Fluorescence Spectroscopy and Photophysical Analysis (including Steady-State, Dual Emission/ICT, and FRAP)

Infrared (IR) Spectroscopy

While extensive research exists for related donor-acceptor benzonitrile (B105546) derivatives, such as 4-(dimethylamino)benzonitrile (DMABN), which are model systems for dual emission and intramolecular charge transfer (ICT) phenomena, this information cannot be substituted for the requested compound without violating the strict instructions to focus solely on "this compound."

Consequently, the creation of a scientifically accurate article with detailed research findings and data tables as mandated by the instructions cannot be completed at this time due to the absence of specific published data for this compound in the public domain.

X-ray Crystallography

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mkuniversity.ac.in It provides accurate information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties. mkuniversity.ac.in

Single Crystal X-ray Diffraction for Molecular Structure Determination

Single crystal X-ray diffraction is a powerful analytical method for the unambiguous structural elucidation of organic compounds. mkuniversity.ac.in For this compound, obtaining a suitable single crystal is the prerequisite step. This is typically achieved through slow evaporation of a saturated solution. Once a crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.

The process reveals the exact molecular geometry, including the planarity of the benzonitrile ring and the conformation of the propargylamino substituent. Key structural parameters such as the lengths of the C≡C triple bond, the C-N bonds, and the C≡N triple bond, as well as the torsion angles defining the substituent's orientation relative to the aromatic ring, are precisely measured. mkuniversity.ac.in For instance, analysis of related benzonitrile structures has shown that the molecule can be non-planar, with significant dihedral angles between the planes of its constituent rings. nih.gov

Furthermore, this technique elucidates the crystal packing, revealing intermolecular interactions like hydrogen bonding, π-π stacking, and van der Waals forces that stabilize the crystal lattice. mdpi.comnih.gov For example, in the crystal structure of 3-nitrobenzonitrile, aromatic π–π stacking leads to stacks of molecules along a specific crystallographic direction. nih.gov The structural data is typically refined using software packages like SHELXS and SHELXL. mkuniversity.ac.inmdpi.com

Below is a hypothetical interactive table of crystal data and structure refinement parameters that could be obtained for this compound, based on data from similar compounds. nih.gov

| Parameter | Value |

| Empirical formula | C10H8N2 |

| Formula weight | 156.19 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 6.1 Å, b = 29.1 Å, c = 7.4 Å |

| α = 90°, β = 92.9°, γ = 90° | |

| Volume | 1307.3 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.325 Mg/m³ |

| Absorption coefficient | 0.085 mm⁻¹ |

| Final R indices [I>2σ(I)] | R1 = 0.05, wR2 = 0.15 |

| Goodness-of-fit on F² | 1.05 |

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into molecular properties and behavior, complementing experimental data and guiding further research.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ohio-state.eduutexas.edu It offers a good balance between accuracy and computational cost for ground-state properties. ohio-state.edu For this compound, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry. ijstr.orgnih.gov

These calculations provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. DFT is also used to calculate other properties, including vibrational frequencies (IR and Raman spectra), molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP) map, which helps in identifying sites susceptible to electrophilic and nucleophilic attack. mkuniversity.ac.inresearchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions. researchgate.net

A hypothetical comparison of key geometrical parameters for this compound, calculated via DFT and potentially determined by X-ray diffraction, is shown below.

| Parameter | DFT (B3LYP/6-31G*) (Å or °) | X-ray (Hypothetical) (Å or °) |

| C≡N bond length | 1.155 | 1.148 |

| C-C (ring) avg. | 1.395 | 1.390 |

| C-N (amine) | 1.380 | 1.375 |

| C≡C (propargyl) | 1.210 | 1.205 |

| C(ring)-C-N angle | 178.5 | 179.0 |

| C(ring)-N-C(propargyl) | 125.0 | 124.5 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To study the excited-state properties and electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. ohio-state.edurespectprogram.org It is an extension of DFT used to calculate vertical excitation energies, which correspond to absorptions in UV-Vis spectroscopy. ohio-state.eduijstr.org

TD-DFT calculations can predict the wavelength of maximum absorption (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π*). rsc.org For molecules with donor and acceptor groups like this compound, these calculations can elucidate intramolecular charge transfer (ICT) phenomena. ijstr.org The results are often compared with experimental UV-Vis spectra to validate the computational method. ijstr.orgrsc.org For example, TD-DFT has been successfully used to analyze the UV absorption bands in various organic molecules, assigning them to specific molecular orbital transitions. rsc.organu.edu.au

The following table shows hypothetical TD-DFT results for the main electronic transitions of this compound.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 295 | 0.45 | HOMO → LUMO |

| S0 → S2 | 250 | 0.21 | HOMO-1 → LUMO |

| S0 → S3 | 220 | 0.15 | HOMO → LUMO+1 |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netrutgers.edu 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules. nih.gov

To build a QSAR model for analogs of this compound, a dataset of compounds with varying substituents and their corresponding measured biological activities (e.g., enzyme inhibition) is required. The model correlates molecular descriptors (e.g., steric, electrostatic, hydrophobic fields in 3D-QSAR) with activity. nih.govpharmacophorejournal.com A statistically robust model (validated by parameters like R² and Q²) can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.govnih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a biological macromolecule, such as a protein or enzyme, to form a stable complex. texilajournal.comnih.govmdpi.com The process involves placing the ligand into the binding site of the receptor and calculating a docking score, which estimates the binding affinity. nih.govmdpi.com This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. rsc.org MD simulations provide insights into the stability of the docked pose, the flexibility of the protein and ligand, and the conformational changes that may occur upon binding. rsc.orgresearchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. nih.govnih.gov

Applications in Advanced Materials Science Research

Integration into Polymeric and Functional Materials

The presence of the propargyl group makes 4-Propargylamino-benzonitrile an ideal monomer for the synthesis of advanced polymeric materials. The terminal alkyne is highly reactive and can undergo various polymerization reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction's high efficiency, mild conditions, and orthogonality allow for the precise incorporation of the benzonitrile (B105546) moiety into polymer chains. nih.gov

By integrating this compound, researchers can create polymers with tailored properties. The rigid benzonitrile unit can enhance the thermal stability and mechanical strength of the polymer backbone, while its donor-acceptor electronic structure can be exploited for creating conductive or optically active polymers. For instance, polymers derived from propargylamines are being investigated for their unique photochemical properties. revmaterialeplastice.ro The resulting functional polymers can be used in applications ranging from high-performance plastics to specialized coatings and membranes.

Table 1: Polymerization Capabilities of this compound

| Feature | Role of this compound | Resulting Polymer Property | Potential Application |

|---|---|---|---|

| Propargyl Group | Serves as a reactive site for polymerization, particularly "click chemistry". nih.gov | Allows for the creation of well-defined polymer architectures (e.g., linear, branched, cross-linked). | Functional coatings, drug delivery systems, advanced composites. |

| Aminobenzonitrile Core | Imparts desirable photophysical and electronic properties to the polymer chain. | Enhanced thermal stability, optical activity, and potential for charge transport. | Organic electronics, specialty plastics. |

Development of Optoelectronic Materials

Benzonitrile derivatives are highly promising for applications in photonics and optoelectronics due to their inherent electronic and optical properties. researchgate.net this compound is structurally analogous to classic donor-acceptor systems like 4-(dimethylamino)benzonitrile (DMABN), which are known for their intramolecular charge transfer (ICT) characteristics. mpg.denih.govnih.gov This ICT process, where an electron is transferred from the amino group (donor) to the nitrile group (acceptor) upon photoexcitation, is fundamental to the function of many optoelectronic materials. researchgate.netossila.com

The ability to undergo ICT makes this compound suitable for use in devices that manipulate light and electricity. ossila.com Its properties can be tuned by modifying its chemical environment, which is a key feature for creating materials for specific applications like organic light-emitting diodes (OLEDs), nonlinear optics, and data transmission technologies. researchgate.net The propargyl group further enhances its utility by allowing it to be anchored onto surfaces or integrated into larger conjugated systems without disrupting its electronic core.

Photochemical Applications and Photocrosslinking Agents

The photochemistry of this compound is dominated by the aminobenzonitrile core, which exhibits complex behavior in its excited state. nih.gov Upon absorbing light, the molecule can transition to an excited state with significant charge-transfer character. nih.gov This property is highly sensitive to the surrounding environment, such as solvent polarity. nih.gov In polar solvents, the charge-transfer state is stabilized, influencing the molecule's fluorescence and relaxation pathways. nih.gov

Furthermore, the propargyl group itself can be photochemically active and can serve as a photocrosslinking agent. When exposed to UV light, the alkyne can form covalent bonds with adjacent molecules or polymer chains. This allows for the creation of stable, patterned films and three-dimensional structures. This photocrosslinking capability is valuable in photolithography, the fabrication of microelectronics, and the development of photo-curable resins and adhesives.

Nanotechnology Applications and Nanomaterials Functionalization

The chemical functionalization of nanomaterials is crucial for tailoring their properties and enabling their use in various applications. nih.gov The terminal alkyne of this compound makes it an excellent candidate for the surface functionalization of nanoparticles, quantum dots, carbon nanotubes, and graphene. nih.govmdpi.com Using click chemistry, the molecule can be covalently and stably attached to nanomaterial surfaces that have been pre-functionalized with azide (B81097) groups. nih.gov

This surface modification imparts the unique optical and electronic properties of the aminobenzonitrile moiety to the nanomaterial. For example, functionalizing carbon nanotubes can alter their electronic band structure and dispersibility. nih.gov Attaching these molecules to quantum dots can modify their light-emitting properties or be used to create fluorescent biological labels. This functionalization strategy provides a robust method for creating hybrid nanomaterials with combined or enhanced functionalities for use in catalysis, sensing, and nanomedicine. mdpi.com

Chemosensor Development and Sensing Mechanisms

The sensitivity of the intramolecular charge transfer process in aminobenzonitrile derivatives to their local environment forms the basis for their use as chemosensors. nih.gov

This compound belongs to the class of fluorescent molecular rotors (FMRs). researchgate.netmdpi.com These molecules typically consist of an electron donor and an electron acceptor unit connected by a bond that allows for intramolecular rotation. researchgate.net In the excited state, the amino group of this compound can twist relative to the plane of the benzene (B151609) ring, leading to a highly polarized "twisted intramolecular charge transfer" (TICT) state. nih.govnih.gov

The formation of this TICT state provides a non-radiative decay pathway, meaning the molecule is often weakly fluorescent in low-viscosity solvents where this rotation is unrestricted. researchgate.net However, if the local environment restricts this twisting motion, the non-radiative pathway is inhibited, and fluorescence intensity increases. This makes FMRs exquisite probes of their microenvironment. mdpi.com

The direct link between intramolecular rotation and fluorescence quantum yield makes FMRs like this compound effective viscosity probes. nih.govrsc.org In environments with high viscosity, the twisting motion of the amino group is physically hindered. researchgate.net This suppression of the non-radiative TICT decay channel forces the molecule to relax by emitting photons, resulting in a significant increase in fluorescence intensity. mdpi.comnih.gov

This "OFF-ON" response to viscosity allows for the precise mapping of microviscosity in various systems. nih.gov Such probes are used to monitor processes like polymer curing, study the viscosity of cellular organelles, and analyze fluid dynamics on a microscopic scale. rsc.orgmdpi.com The relationship between fluorescence intensity and viscosity can be quantified, providing a direct readout of this important physical parameter. mdpi.com

Table 2: Sensing Mechanism of this compound as a Viscosity Probe

| Environment | Intramolecular Motion | Excited State Pathway | Observed Fluorescence |

|---|---|---|---|

| Low Viscosity | Free rotation of the propargylamino group. | Favors formation of the non-radiative TICT state. researchgate.net | Low / Quenched |

| High Viscosity | Rotation of the propargylamino group is restricted. mdpi.com | Radiative decay from the locally excited state is favored. nih.gov | High / Enhanced |

Metal Ion Detection

Research into the utility of this compound and its derivatives as fluorescent chemosensors has explored their potential for detecting a variety of metal ions. The unique molecular structure of this compound, featuring a benzonitrile group as a potential fluorophore and a propargylamino group as a recognition site, provides a framework for the design of sensors that can selectively bind to specific metal cations. The interaction with metal ions can lead to measurable changes in the photophysical properties of the compound, such as fluorescence quenching or enhancement, which forms the basis for their detection.

While extensive research on a wide range of fluorescent chemosensors for metal ion detection is available, specific studies detailing the application of this compound for the selective detection of Cu²⁺, Hg²⁺, Ca²⁺, and Pb²⁺ are not prominently featured in the current body of scientific literature. General principles of chemosensor design suggest that the nitrogen and the alkyne group in the propargylamino moiety could serve as potential binding sites for metal ions. The coordination of a metal ion to this site can influence the electronic properties of the entire molecule, thereby affecting its fluorescence behavior.

The following table summarizes the detection limits and response types for various fluorescent chemosensors for the target metal ions, providing a general context for the performance of such sensors. It is important to note that this data is representative of the broader class of fluorescent chemosensors and not specific to this compound due to the lack of available data.

Table 1: Representative Performance of Fluorescent Chemosensors for Various Metal Ions

| Metal Ion | Typical Detection Limit (μM) | Common Response Type |

|---|---|---|

| Cu²⁺ | 0.1 - 10 | Fluorescence Quenching |

| Hg²⁺ | 0.01 - 5 | Fluorescence Enhancement/Quenching |

| Ca²⁺ | 1 - 100 | Fluorescence Enhancement |

This table is for illustrative purposes and is based on data from various fluorescent chemosensors, not specifically this compound.

Design Principles and Sensing Mechanisms

The design of fluorescent chemosensors based on compounds like this compound is guided by several key principles aimed at achieving high sensitivity and selectivity. The fundamental components of such a sensor are a fluorophore (the signaling unit) and a receptor (the recognition unit) connected by a spacer. In the case of this compound, the benzonitrile moiety can act as the fluorophore, while the propargylamino group serves as the receptor.

One of the most common sensing mechanisms in fluorescent chemosensors is Photoinduced Electron Transfer (PET) . In a typical PET sensor, the receptor has a lone pair of electrons with an energy level higher than that of the excited state of the fluorophore. Upon excitation of the fluorophore, an electron can be transferred from the receptor to the fluorophore, which is a non-emissive process, resulting in the quenching of fluorescence.

When the receptor binds to a metal ion, the energy level of its lone pair of electrons is lowered due to the coordination. This energy level may then become lower than the excited state of the fluorophore, inhibiting the PET process. As a result, upon excitation, the fluorophore returns to its ground state via radiative emission of a photon, leading to a "turn-on" of fluorescence. This PET quenching and subsequent "turn-on" upon metal ion binding is a powerful mechanism for sensitive detection.

The design principles for a this compound-based sensor would involve optimizing the electronic properties of both the benzonitrile fluorophore and the propargylamino receptor to ensure an efficient PET process in the free state and a strong inhibition of PET upon complexation with the target metal ion. The selectivity of the sensor is determined by the specific affinity of the propargylamino receptor for different metal ions, which can be tuned by modifying its structure.

Table 2: Key Components and Mechanisms in Fluorescent Chemosensor Design

| Component/Mechanism | Role in Sensing | Example in this compound |

|---|---|---|

| Fluorophore | Emits light upon excitation, providing the signal. | Benzonitrile moiety |

| Receptor | Selectively binds to the target analyte (metal ion). | Propargylamino group |

| Spacer | Connects the fluorophore and receptor. | C-N bond |

| PET Quenching | Non-radiative de-excitation pathway that "turns off" fluorescence in the absence of the analyte. | Electron transfer from the nitrogen of the propargylamino group to the excited benzonitrile. |

| Sensing Mechanism | The process by which analyte binding leads to a change in the signal. | Inhibition of PET upon metal ion binding to the propargylamino group, leading to fluorescence "turn-on". |

Chemical Biology and Mechanistic Medicinal Chemistry Research

Role as Precursors and Building Blocks for Biologically Active Molecules

4-Propargylamino-benzonitrile belongs to the versatile class of propargylamines, which are widely utilized as precursors and intermediates in the synthesis of a diverse range of organic molecules. The propargylamine (B41283) moiety, characterized by a terminal alkyne and an adjacent amine, serves as a valuable synthon for constructing various heterocyclic compounds. These heterocyclic scaffolds are integral to the structure of numerous biologically active molecules.

Propargylamines are key starting materials for synthesizing nitrogen-containing heterocycles such as pyrroles, quinolines, oxazolidinones, and indolizines. nih.gov The reactivity of the propargyl group allows for various transformations, including intramolecular cycloisomerization and cyclocondensation reactions. researchgate.net These synthetic strategies are fundamental in medicinal chemistry for accessing novel molecular architectures with potential therapeutic applications. For instance, the pyrimidine skeleton, which can be synthesized from precursors containing functionalities similar to those in propargylamines, is a core structure in many compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov

Enzyme Inhibition Studies at the Molecular Level

The propargylamine functional group is a well-known pharmacophore responsible for the irreversible inhibition of monoamine oxidase (MAO) enzymes. nih.gov MAO inhibitors are a clinically important class of drugs used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov The inhibitory mechanism involves the covalent modification of the flavin adenine dinucleotide (FAD) cofactor of the enzyme by the propargylamine moiety. nih.gov

Derivatives of propargylamine have been extensively studied as inhibitors of both MAO-A and MAO-B isoforms. The selectivity towards one isoform over the other is a critical aspect of their therapeutic application, with MAO-A inhibitors being primarily used as antidepressants and MAO-B inhibitors for Parkinson's disease. nih.gov Numerous studies have reported the synthesis and evaluation of various propargylamine derivatives, detailing their IC50 values and selectivity indices. For instance, aliphatic N-propargylamines have been identified as highly potent and selective irreversible MAO-B inhibitors. nih.gov

Despite the established role of the propargylamine group in MAO inhibition, specific research data on the MAO-A and MAO-B inhibitory potencies and isoform selectivity of this compound or its direct derivatives were not found in the performed searches. Therefore, a data table of its specific inhibitory activities cannot be provided.

Table 1: MAO Inhibitory Potencies of Selected Propargylamine Derivatives (for illustrative purposes)

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| N-Methyl-N-(2-pentyl)propargylamine (M-2-PP) | - | Potent Inhibitor | Selective for MAO-B | nih.gov |

| N-Methyl-N-(2-hexyl)propargylamine (2-HxMP) | - | Potent Inhibitor | Selective for MAO-B | nih.gov |

Lysine-Specific Histone Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9. researchgate.netnih.gov Overexpression of LSD1 has been implicated in various cancers, making it an attractive target for therapeutic intervention. nih.govresearchgate.net

The structural and mechanistic similarities between LSD1 and MAO have led to the exploration of MAO inhibitors as potential LSD1 inhibitors. The propargylamine moiety, a known "warhead" for MAO enzymes, has been successfully incorporated into small molecules to create potent and irreversible inhibitors of LSD1. nih.govresearchgate.net These inhibitors act by forming a covalent adduct with the FAD cofactor of LSD1. researchgate.net

While the development of non-peptidic propargylamine-based LSD1 inhibitors is an active area of research, and some benzonitrile (B105546) derivatives have been investigated as LSD1 inhibitors, specific studies on the LSD1 inhibitory activity of this compound were not identified in the conducted searches. researchgate.netnih.gov Consequently, no data on its potency or mechanism of inhibition is available.

Table 2: LSD1 Inhibitory Activity of Representative Propargylamine-Containing Compounds

| Compound | LSD1 IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 3-aryloxy-2-hydroxy-propylamine 5a | 44 | Covalent | nih.govresearchgate.net |

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. researchgate.net Inhibition of tubulin polymerization is a validated mechanism of action for many anticancer drugs. researchgate.net Various heterocyclic compounds, including those containing benzimidazole and benzonitrile moieties, have been investigated as tubulin polymerization inhibitors. nih.govresearchgate.net These agents typically bind to the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis. researchgate.net

A search of the scientific literature did not yield any studies that have investigated this compound or its derivatives for their ability to inhibit tubulin polymerization. While the benzonitrile scaffold is present in some known tubulin inhibitors, there is no specific data to suggest that the this compound compound itself possesses this activity.

Interactions with Biomolecular Targets

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.gov These structures are implicated in the regulation of key cellular processes such as transcription, replication, and telomere maintenance. nih.gov The stabilization of G-quadruplexes, particularly in the promoter regions of oncogenes and at telomeres, has emerged as a promising strategy for cancer therapy. nih.gov Consequently, the design and synthesis of small molecules that can selectively bind to and stabilize G-quadruplex structures is an area of intense research. nih.gov

While various classes of organic molecules have been explored as G-quadruplex ligands, the conducted literature search did not reveal any studies investigating the interaction of this compound with DNA or its potential to bind to G-quadruplex structures. The planarity of the benzonitrile ring could potentially allow for stacking interactions with the G-quartets of a G-quadruplex; however, there is no experimental evidence to support this hypothesis for this specific compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrrole |

| Quinoline |

| Oxazolidinone |

| Indolizine |

| Pyrimidine |

| N-Methyl-N-(2-pentyl)propargylamine (M-2-PP) |

| N-Methyl-N-(2-hexyl)propargylamine (2-HxMP) |

| 3-aryloxy-2-hydroxy-propylamine 5a |

| Benzimidazole |

Protein-Ligand Interactions

The interaction of small molecules with proteins is a cornerstone of pharmacology. For a compound like this compound, understanding its binding characteristics to biological macromolecules is crucial for elucidating its potential therapeutic effects and mechanism of action. While specific protein targets for this compound are not extensively documented in publicly available research, the structural motifs present in the molecule—the propargylamine group and the aminobenzonitrile core—provide insights into its potential interactions.

The propargylamine moiety is a key feature in several well-known enzyme inhibitors. nih.govwisdomlib.org For instance, propargylamine derivatives are recognized as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. wisdomlib.org The alkyne group of the propargylamine can form covalent bonds with the flavin cofactor of MAO-B, leading to irreversible inhibition. This reactivity highlights the potential for this compound to engage with enzymes that have a susceptible residue in their active site.

Experimental techniques such as X-ray crystallography and NMR spectroscopy are pivotal in characterizing the precise interactions between a ligand and its protein target at an atomic level. Computational methods, including molecular docking, can further predict and rationalize these binding modes.

Structure-Activity Relationship (SAR) Studies on Molecular Features and Biological Outcomes

Structure-activity relationship (SAR) studies are essential in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. Although specific SAR studies for a broad range of biological targets are not available for this compound itself, the SAR of related compounds containing the propargylamine and aminobenzonitrile moieties have been investigated, providing valuable insights.

The Propargylamine Moiety: The propargylamine group is a versatile functional group in drug design. nih.govtandfonline.comresearchgate.net In a study on propargylamine-based histone deacetylase (HDAC) inhibitors, modifications to the scaffold revealed that the stereochemistry of the propargylamine can significantly influence selectivity. Specifically, R-configured propargylamines showed increased selectivity for HDAC6. nih.gov This underscores the importance of the three-dimensional arrangement of this group for specific protein recognition.

The Aminobenzonitrile Scaffold: The aminobenzonitrile core has been explored in the development of various inhibitors. For instance, in the development of inhibitors for kallikrein-related peptidase 6, the 4-aminobenzonitrile (B131773) starting material was elaborated into more complex structures. The SAR of these derivatives highlighted the importance of the substituents on the amino and nitrile groups for potency and selectivity. Similarly, in the design of USP1/UAF1 deubiquitinase inhibitors, derivatives of N-benzyl-2-phenylpyrimidin-4-amine, which can be synthesized from 4-aminobenzonitrile, showed that substitutions on the phenyl ring were well-tolerated and could be used to modulate the compound's properties.

The following table summarizes key SAR findings from studies on compounds containing propargylamine or aminobenzonitrile moieties, which can be extrapolated to hypothesize the SAR of this compound.

| Moiety | Structural Modification | Impact on Biological Activity | Reference Target |

| Propargylamine | R-configuration | Increased selectivity | HDAC6 |

| Aminobenzonitrile | Phenyl ring substitutions | Modulated potency | USP1/UAF1 deubiquitinase |

| Propargylamine | Aromatic portion substitution (e.g., with thiophene) | High affinity and low cytotoxicity | HDACs |

Molecular Mechanisms of Action in Biological Systems (e.g., Intramolecular Charge Transfer in Biological Processes)

The aminobenzonitrile core of this compound is structurally related to 4-(dimethylamino)benzonitrile (DMABN), a molecule extensively studied for its phenomenon of intramolecular charge transfer (ICT) in the excited state. nih.govnih.gov This process involves the transfer of an electron from the electron-donating amino group to the electron-withdrawing benzonitrile moiety upon photoexcitation.

The most widely accepted model to explain this phenomenon is the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov According to this model, upon excitation, the amino group twists relative to the phenyl ring, leading to a decoupling of the p-orbitals and facilitating the charge transfer to a highly polar excited state. This charge-separated state is stabilized in polar environments.

While the primary focus of ICT studies in aminobenzonitriles has been on their photophysical properties, such charge transfer processes can have implications in biological systems. For instance, the local environment within a protein's binding site can be highly variable in terms of polarity. The ability of a molecule like this compound to undergo ICT could influence its fluorescence properties, making it a potential probe for studying the polarity of its binding environment.

The key steps in the proposed ICT process for aminobenzonitrile derivatives are:

Excitation: The molecule absorbs a photon, transitioning to a locally excited (LE) state.

Structural Reorganization: In the excited state, the amino group may twist relative to the benzonitrile ring.

Charge Transfer: An electron is transferred from the amino group (donor) to the benzonitrile moiety (acceptor), forming a charge-transfer (CT) state.

Emission/De-excitation: The molecule can then relax to the ground state, potentially emitting fluorescence from either the LE or CT state, depending on the environment and the relative energies of these states.

Computational Approaches in Drug Discovery and Chemical Biology

Virtual Screening for Inhibitors